1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
The compound you mentioned is a type of imidazopyridine, which is a class of fused bicyclic heterocycles . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
Imidazopyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Photophysical Properties
Research has shown that compounds similar to 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide exhibit unique photophysical properties. For instance, a study on a thiazole-conjugated pyridinium complex revealed solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This compound, when ionized in solvents with a larger dielectric constant, showed a characteristic absorption band in the UV region, and in solvents with smaller dielectric constants, it displayed bromide anion-dependent absorption in the visible and UV regions (Li et al., 2009).
Fluorescent Properties
Another study focused on the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. It was found that these compounds emitted light in organic solvents and in acidic and alkaline media. The hydroxymethyl group in these compounds acted as an enhancer of fluorescence intensity (Velázquez-Olvera et al., 2012).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a significant area of research. For example, one study described the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring (Katoch-Rouse & Horti, 2003).
Metal-Catalyzed Cross-Coupling Reactions
In a different context, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions has been studied. This process involved halogenation of 3-arylimidazo[1,5-a]pyridines with various agents and subsequent cross-coupling reactions. The resulting products exhibited a wide variety of fluorescent emissions (Shibahara et al., 2009).
Ionic Liquid Promoted Synthesis
The role of ionic liquids in promoting the synthesis of related compounds has been explored. A study demonstrated the effective synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of 1-butyl-3-methylimidazolium bromide, highlighting the simplicity and reusability of the process (Shaabani et al., 2006).
Fluorescent Probes for Metal Ions
Novel benzimidazolium salts have been synthesized and shown to act as fluorescent probes for metal ions. These salts, with specific focus on Fe3+ ions, exhibit high selectivity and sensitivity in pure aqueous media (Bishnoi & Milton, 2017).
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN2O.BrH/c20-15-6-10-17(11-7-15)22-13-19(24,14-4-8-16(21)9-5-14)23-12-2-1-3-18(22)23;/h4-11,24H,1-3,12-13H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGKQDZDTNDHRK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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